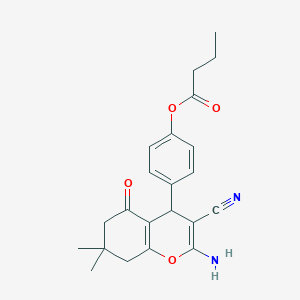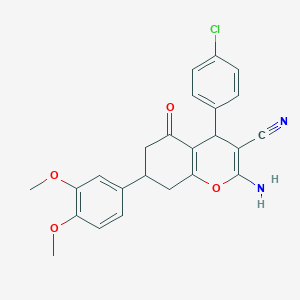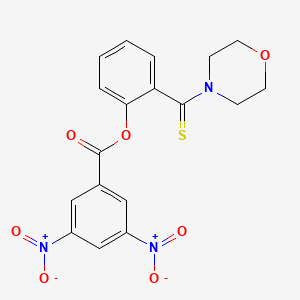![molecular formula C24H23N5O5S B11653055 (6Z)-5-imino-6-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653055.png)
(6Z)-5-imino-6-{2-[2-(3-methylphenoxy)ethoxy]-5-nitrobenzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound that belongs to the class of thiadiazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multi-step organic reactions. The process may start with the preparation of the core thiadiazolopyrimidine structure, followed by the introduction of various functional groups through reactions such as nitration, etherification, and imination. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale reactions, ensuring the availability of raw materials, and implementing efficient purification techniques. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
(6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove nitro groups or reduce imines to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE may be explored as a potential drug candidate. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include other thiadiazolopyrimidines with different substituents. Examples include:
- (6Z)-5-IMINO-6-(2-METHYLPHENYL)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- (6Z)-5-IMINO-6-(4-NITROPHENYL)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
Uniqueness
The uniqueness of (6Z)-5-IMINO-6-({2-[2-(3-METHYLPHENOXY)ETHOXY]-5-NITROPHENYL}METHYLIDENE)-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE lies in its specific substituents, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H23N5O5S |
|---|---|
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
(6Z)-5-imino-6-[[2-[2-(3-methylphenoxy)ethoxy]-5-nitrophenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C24H23N5O5S/c1-14(2)23-27-28-21(25)19(22(30)26-24(28)35-23)13-16-12-17(29(31)32)7-8-20(16)34-10-9-33-18-6-4-5-15(3)11-18/h4-8,11-14,25H,9-10H2,1-3H3/b19-13-,25-21? |
Clé InChI |
SYLHJIBIQVJMLJ-QGUUBAPPSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C |
SMILES canonique |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3,4-dimethoxyphenyl)methyl]-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]acetamide](/img/structure/B11652982.png)
![5-amino-3-[(Z)-1-cyano-2-(9-ethyl-9H-carbazol-3-yl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11652983.png)
![Ethyl 6-methyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652984.png)
![3-chloro-1-(2,3-dimethylphenyl)-4-[(2,3-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11652987.png)
![ethyl 4-{[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B11652993.png)
![(5E)-5-[2-(benzyloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652996.png)

![N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B11653007.png)
phenyl]methylidene})amine](/img/structure/B11653022.png)
![Propyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanoate (non-preferred name)](/img/structure/B11653028.png)

![2,4-dichloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B11653044.png)

